3-(Methylthio)-4-nitrophenol

Overview

Description

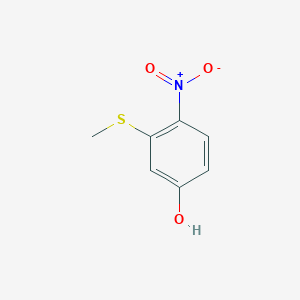

3-(Methylthio)-4-nitrophenol is an organic compound characterized by a phenolic structure with a methylthio group at the third position and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)-4-nitrophenol typically involves the nitration of 3-(Methylthio)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 3-(Methylthio)-4-aminophenol.

Substitution: Formation of esters or ethers of this compound.

Scientific Research Applications

3-(Methylthio)-4-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

3-(Methylthio)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitrophenol: Lacks the methylthio group, which affects its solubility and reactivity.

3-(Methylthio)-4-aminophenol: Formed by the reduction of 3-(Methylthio)-4-nitrophenol, with different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both the methylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

3-(Methylthio)-4-nitrophenol (CAS No. 771-94-8) is an organosulfur compound with significant biological activity, particularly in the context of its interactions with biological systems and potential applications in bioremediation and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methylthio group and a nitro group attached to a phenolic structure. The presence of these functional groups contributes to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The nitro group is known to participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS), which can affect cellular processes.

Enzymatic Interactions

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of para-nitrophenol degradation pathways in microbial systems, suggesting its potential role as a competitive inhibitor in enzymatic reactions .

Biological Activities

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess this activity.

- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, which could be leveraged for therapeutic applications .

- Bioremediation Potential : Certain microbial strains have been identified that can utilize this compound as a carbon source, highlighting its potential for bioremediation of contaminated environments .

Case Studies

- Microbial Degradation : A study involving Burkholderia sp. strain SJ98 demonstrated the ability of this strain to degrade this compound through specific metabolic pathways. The degradation involved intermediates such as methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ), showcasing the compound's susceptibility to microbial action .

- Enzyme Assays : Enzyme kinetics studies revealed that PNP 4-monooxygenase (PnpA) efficiently catalyzes the conversion of this compound to MBQ, with a Michaelis-Menten constant () of approximately 20.3 μM. This indicates a strong affinity for the substrate, suggesting potential applications in enzyme engineering .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Nitro group and methylthio group | Enzyme inhibition |

| 4-Chloro-3-methylphenyl methyl sulfide | Chlorine substitution | Antimicrobial |

| 2-Fluoro-4-methylphenyl methyl sulfide | Fluorine substitution | Anticancer |

Properties

IUPAC Name |

3-methylsulfanyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHRYQFYCWBISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.